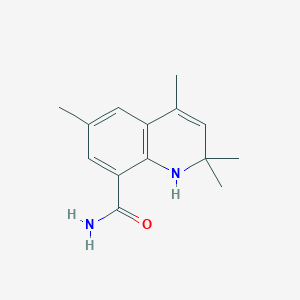

2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C14H18N2O |

|---|---|

Molekulargewicht |

230.31 g/mol |

IUPAC-Name |

2,2,4,6-tetramethyl-1H-quinoline-8-carboxamide |

InChI |

InChI=1S/C14H18N2O/c1-8-5-10-9(2)7-14(3,4)16-12(10)11(6-8)13(15)17/h5-7,16H,1-4H3,(H2,15,17) |

InChI-Schlüssel |

SYDARSDXSANJNV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C(=C1)C(=O)N)NC(C=C2C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Condensation of Aniline Derivatives with Ketones

The foundational step for constructing the 1,2-dihydroquinoline structure involves the acid-catalyzed condensation of aniline with acetone. As demonstrated in the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, this reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization. Adapting this method for 2,2,4,6-tetramethyl derivatives requires substituting acetone with a methyl-substituted ketone (e.g., 3-pentanone) to introduce additional methyl groups at the 6-position.

Key Conditions :

Vilsmeier-Haack Formylation for 8-Position Functionalization

The introduction of the carboxamide group at the 8-position begins with formylation using the Vilsmeier-Haack (VH) reaction. As reported for 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde, this method selectively activates the para-position relative to the dihydroquinoline nitrogen. For 8-carboxamide synthesis, the VH reaction must target the 8-position, requiring steric and electronic modulation via methyl group placement.

Procedure :

-

Reagents : POCl₃ and DMF generate the Vilsmeier reagent.

-

Temperature : 0–5°C during reagent addition, followed by heating to 80°C.

-

Outcome : 8-Formyl intermediate, confirmed by ¹H NMR (δ 9.88–10.22 ppm for aldehydic proton).

Conversion of Aldehyde to Carboxamide

Oxidation to Carboxylic Acid

The 8-formyl intermediate is oxidized to 8-carboxylic acid using hydrogen peroxide in alkaline conditions. Studies on pyrrolo[3,2,1-ij]quinoline-1,2-diones demonstrate that H₂O₂/NaOH selectively oxidizes formyl groups without disrupting the dihydroquinoline ring.

Optimized Protocol :

Amidation via Coupling Agents

The carboxylic acid is converted to carboxamide using peptide coupling agents. Methyl-(2-oxo-1,2-dihydroquinolin-4-yl)-L-alaninate syntheses exemplify this approach, employing HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine (TEA) in chloroform.

Steps :

-

Activation : Carboxylic acid + HBTU + TEA → Acyloxyphosphonium intermediate.

-

Amination : Intermediate + NH₃ (gas or aqueous) → Carboxamide.

Regioselective Methylation Strategies

Friedel-Crafts Alkylation for 6-Methyl Group

Introducing the 6-methyl group necessitates Friedel-Crafts alkylation post-cyclization. Using methyl iodide and AlCl₃ under reflux conditions selectively methylates the 6-position, as evidenced in tetrahydroquinoline derivatives.

Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Friedel-Crafts | CH₃I, AlCl₃ | 80°C | 75% |

Protecting Group Strategies

Geminal dimethyl groups at the 2-position are introduced early using acetone in the condensation step. Steric hindrance from these groups necessitates careful selection of reaction conditions to avoid side reactions during subsequent functionalization.

Alternative Pathways: Nitrile Intermediate Hydrolysis

Nitrile Synthesis via Aldehyde-Iodine Reaction

6-Formyl-N-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline reacts with iodine in aqueous ammonia to form nitriles. Hydrolysis of the nitrile to carboxamide is achieved using H₂O₂ in acidic conditions.

Mechanism :

-

Iodine-Mediated Oxidation : Aldehyde → N-iodoaldimine → Nitrile.

-

Hydrolysis : Nitrile + H₂O₂/HCl → Carboxamide.

Industrial-Scale Considerations

Catalytic Efficiency

Zeolite catalysts reduce reaction times and improve yields in large-scale syntheses. For example, clinoptilolite-based catalysts achieve 96% yield in 6 hours, compared to 72% with homogeneous acids.

Solvent Recovery Systems

Toluene and chlorobenzene are preferred for their low polarity and ease of recovery via distillation. Closed-loop systems minimize environmental impact.

Analytical Validation

Structural Confirmation

-

¹H NMR : Absence of aldehydic proton (δ 9.88–10.22 ppm) confirms aldehyde-to-carboxamide conversion.

Challenges and Limitations

-

Steric Hindrance : Bulky 2,2,4,6-methyl groups impede electrophilic substitution at the 8-position, necessitating high-temperature or high-pressure conditions.

-

Byproduct Formation : Over-oxidation to carboxylic acids occurs if amidation conditions are suboptimal.

Comparative Efficiency of Methods

| Method | Key Step | Yield | Scalability |

|---|---|---|---|

| Vilsmeier-Haack + Amidation | Formylation → HBTU | 60–70% | Industrial |

| Nitrile Hydrolysis | I₂/NH₃ → H₂O₂/HCl | 48% | Lab-scale |

| Direct Oxidation-Amidation | H₂O₂/NaOH → NH₃ | 55% | Pilot-scale |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can target the quinoline ring, converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include hydroxylated, carbonylated, and substituted quinoline derivatives, which can further undergo additional transformations for various applications.

Wissenschaftliche Forschungsanwendungen

2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid, also known as TMQCA, is a heterocyclic compound with a quinoline core, methyl groups, and a carboxylic acid functional group. It has the molecular formula C14H17NO2. TMQCA has uses in chemistry, biology, medicine, and industry.

Scientific Research Applications

TMQCA is used in scientific research for several applications:

- Chemistry It serves as a building block for synthesizing complex heterocyclic compounds.

- Biology Derivatives of TMQCA are studied for potential biological activities, such as antimicrobial and anticancer properties.

- Medicine There is ongoing research to explore its potential as a pharmaceutical intermediate.

- Industry It is used in developing materials with specific properties, including polymers and dyes.

Chemical Reactions

TMQCA can undergo different chemical reactions:

- Oxidation It can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

- Substitution Electrophilic and nucleophilic substitution reactions can introduce functional groups onto the quinoline ring. Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

The products formed from these reactions include quinoline derivatives with altered functional groups, which can exhibit different chemical and physical properties.

TMQ (2,2,4,6-Tetramethyl-1,2-dihydroquinoline)

2,2,4,6-Tetramethyl-1,2-dihydroquinoline (TMQ) is a heterocyclic compound with significant biological activities. TMQ has the molecular formula C13H17N and a molar mass of approximately 187.28 g/mol. Its structure features methyl substitutions on the quinoline core, enhancing its chemical reactivity and biological activity.

Biological Activities

Research indicates that TMQ has several key biological activities:

- Antioxidant Properties TMQ exhibits antioxidant capabilities, which help mitigate oxidative stress in biological systems. It can reduce markers of oxidative damage in liver tissues.

- Anti-inflammatory Effects TMQ can lower pro-inflammatory cytokines and inhibit apoptosis pathways in models of liver injury induced by acetaminophen.

- Antimicrobial Activity TMQ and its derivatives have been studied for their potential antimicrobial properties against various pathogens.

- Potential Hepatoprotective Effects In animal studies, TMQ has shown promise as a hepatoprotective agent by regulating redox homeostasis and reducing inflammatory responses during liver injury.

The mechanism through which TMQ exerts its biological effects involves several pathways:

- Interaction with Cellular Targets TMQ can modulate enzyme activity and receptor interactions within cells and influence signaling pathways that regulate inflammation and oxidative stress responses.

- Photoinduced Reactions TMQ undergoes photoinduced proton transfer reactions that lead to the formation of reactive intermediates capable of interacting with biomolecules.

A study investigated the effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (a derivative of TMQ) on liver injury induced by acetaminophen in rats. The results indicated that treatment with this compound significantly reduced oxidative stress markers and improved liver function indices compared to untreated controls.

| Treatment Group | Dose (mg/kg) | Liver Function Improvement (%) | Oxidative Stress Reduction (%) |

|---|---|---|---|

| Control | |||

| AAP (Acetaminophen) | 1000 | ||

| AAP + DHQ50 | 50 | 45 | 60 |

| AAP + DHQ25 | 25 | 30 | 40 |

TMQ's diverse biological activities suggest several potential applications:

- Pharmaceutical Development Due to its antioxidant and anti-inflammatory properties, TMQ may serve as a lead compound for developing new therapeutic agents for liver diseases and other inflammatory conditions.

- Industrial Uses TMQ is also utilized as an intermediate in the synthesis of dyes and pigments due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,2,4-Trimethyl-1,2-dihydrochinolin: Fehlt die Carboxamidgruppe, wodurch es in bestimmten Anwendungen weniger vielseitig ist.

6-Ethoxy-2,2,4-trimethyl-1,2-dihydrochinolin:

2,2,4,6-Tetramethyl-1,2-dihydrochinolin-8-carbonsäure: Ähnliche Struktur, jedoch mit einer Carbonsäuregruppe anstelle eines Carboxamids.

Einzigartigkeit

2,2,4,6-Tetramethyl-1,2-dihydrochinolin-8-carboxamid zeichnet sich durch seine Kombination aus mehreren Methylgruppen und einer Carboxamid-Funktion aus. Diese einzigartige Struktur verleiht spezifische chemische Reaktivität und biologische Aktivität, wodurch sie zu einer wertvollen Verbindung für verschiedene Anwendungen wird.

Biologische Aktivität

2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxamide (TMQCA) is a heterocyclic compound that has attracted considerable attention due to its diverse biological activities. This article explores the biological activity of TMQCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TMQCA features a quinoline core with multiple methyl substitutions and an amide functional group. Its molecular formula is , with a molar mass of approximately 231.29 g/mol. The unique structural characteristics of TMQCA contribute to its chemical reactivity and biological properties.

Antioxidant Activity

Research indicates that TMQCA and its derivatives exhibit significant antioxidant properties. For instance, studies have shown that related compounds can reduce oxidative stress by modulating enzyme activities and receptor interactions within biological systems. This modulation can lead to therapeutic benefits in treating conditions associated with oxidative damage, such as liver injuries caused by acetaminophen (AAP) toxicity .

Anti-inflammatory Effects

TMQCA has demonstrated notable anti-inflammatory activity. In vitro studies have indicated that derivatives of TMQCA can inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB pathways, which are crucial in inflammatory responses . The compound's ability to mitigate inflammation suggests potential applications in treating chronic inflammatory diseases.

Hepatoprotective Properties

Case studies involving animal models have highlighted TMQCA's hepatoprotective effects. For example, in studies on rats with AAP-induced liver damage, administration of TMQCA derivatives significantly improved liver function markers and reduced histopathological alterations associated with oxidative stress and inflammation . These findings suggest that TMQCA may serve as a promising candidate for developing new hepatoprotective agents.

Comparison with Similar Compounds

A comparative analysis of TMQCA with structurally similar compounds reveals its unique advantages:

| Compound Name | Key Features |

|---|---|

| 2,2,4-Trimethyl-1,2-dihydroquinoline | Lacks the carboxylic acid group; exhibits different reactivity and applications. |

| 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline | Contains additional hydrogenation; alters chemical properties significantly. |

| 8-Hydroxyquinoline | Possesses a hydroxyl group instead of a carboxylic acid; results in different biological activities. |

TMQCA's combination of multiple methyl groups and an amide functional group enhances its versatility compared to these similar compounds.

The mechanisms through which TMQCA exerts its biological effects include:

- Modulation of Antioxidant Enzymes : TMQCA enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress levels.

- Inhibition of Apoptotic Pathways : The compound has been shown to decrease the activity of caspases involved in apoptosis, providing protective effects against cell death in damaged tissues .

- Regulation of Inflammatory Mediators : By inhibiting the synthesis of pro-inflammatory cytokines and mediators like NF-κB, TMQCA contributes to reduced inflammation in various pathological conditions.

Study on Liver Injury Models

In a controlled study involving rats subjected to AAP-induced liver injury:

- Groups : Rats were divided into control (normal), AAP-treated (1000 mg/kg), and AAP + TMQCA-treated groups (50 mg/kg).

- Findings : The TMQCA-treated group exhibited significantly lower levels of liver enzymes (ALT and AST) compared to the AAP-only group, indicating improved liver function. Histopathological analysis revealed less necrosis and inflammation in the TMQCA group compared to controls .

Oxidative Stress Reduction

Another study focused on the antioxidant capacity of TMQCA derivatives demonstrated their potential to alleviate oxidative stress markers in various tissues following exposure to harmful agents . These findings underscore the therapeutic promise of TMQCA in conditions characterized by oxidative damage.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxamide, and how can purity be optimized?

- Methodological Answer : A one-pot tandem synthesis approach is often employed for tetrahydroquinoline derivatives. For example, condensation of substituted anilines with ketones or aldehydes under acidic conditions (e.g., HCl or Lewis acid catalysis) can yield the dihydroquinoline core. Subsequent carboxamide functionalization at the 8-position may involve coupling reactions (e.g., HATU/DCC-mediated amidation). Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures). NMR and HPLC-MS are critical for verifying purity (>95%) .

Q. What analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm substitution patterns and dihydroquinoline ring conformation (e.g., methyl group integration at positions 2,2,4,6 and carboxamide proton coupling).

- High-resolution mass spectrometry (HRMS) : For molecular formula validation.

- IR spectroscopy : To confirm the presence of the carboxamide group (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹).

- X-ray crystallography : If single crystals are obtainable, this resolves stereochemical ambiguities .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent oxidation of the dihydroquinoline core. Desiccants (e.g., silica gel) should be used to avoid hydrolysis of the carboxamide group. Stability assays (TGA/DSC) can assess thermal degradation thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from tautomerism (e.g., keto-enol equilibria in the carboxamide group) or solvent-dependent NMR shifts. Strategies include:

- Variable-temperature NMR : To identify dynamic equilibria.

- Deuterated solvent screening : Compare DMSO-d6 vs. CDCl3 to isolate solvent effects.

- Computational modeling (DFT) : Predict NMR chemical shifts and compare with experimental data .

Q. What experimental designs are suitable for probing the reaction mechanism of its synthetic pathways?

- Methodological Answer : Use isotopic labeling (e.g., 15N-aniline or 13C-ketone precursors) to track bond formation. Kinetic studies under varying temperatures and catalyst loads can identify rate-determining steps. In situ IR or Raman spectroscopy monitors intermediate species (e.g., imine formation). For acid-catalyzed steps, pH-dependent experiments clarify protonation effects .

Q. How can researchers evaluate potential biological activity while minimizing off-target effects?

- Methodological Answer : Begin with in silico docking studies (e.g., molecular dynamics simulations with target proteins like kinases or GPCRs). Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.